molecular formula C19H21ClN2O2 B7981655 (S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

(S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

Cat. No.: B7981655
M. Wt: 344.8 g/mol
InChI Key: QHJZPPSRUIFDDD-ZOWNYOTGSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenyl group attached to a pyrrolidine ring via a carbamate linkage. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of (S)-pyrrolidine-3-ylcarbamate with 9H-fluoren-9-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylmethylamine derivatives.

    Substitution: Formation of substituted fluorenyl derivatives.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. Additionally, the carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyrrolidin-3-ylcarbamate
  • 9H-Fluoren-9-ylmethyl chloride
  • Fluorenylmethyl carbamate derivatives

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride is unique due to its combination of a fluorenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable tool in scientific studies.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZPPSRUIFDDD-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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